molecular formula C10H12N2O4 B13670651 Diethyl pyrazine-2,3-dicarboxylate CAS No. 2427-90-9

Diethyl pyrazine-2,3-dicarboxylate

Cat. No.: B13670651
CAS No.: 2427-90-9
M. Wt: 224.21 g/mol
InChI Key: FCOTXDSQWWDSPX-UHFFFAOYSA-N
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Description

Diethyl pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two ester groups at the 2 and 3 positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl pyrazine-2,3-dicarboxylate varies depending on its application:

Comparison with Similar Compounds

Uniqueness: Its ability to form coordination polymers and its biological activity profile distinguish it from other similar compounds .

Properties

CAS No.

2427-90-9

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

diethyl pyrazine-2,3-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3

InChI Key

FCOTXDSQWWDSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)OCC

Origin of Product

United States

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